molecular formula C18H17N3O3 B5250134 N-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide

N-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide

Cat. No.: B5250134
M. Wt: 323.3 g/mol
InChI Key: YSCLEJXHKFMINQ-UHFFFAOYSA-N
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Description

N-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds . The structure of this compound includes a chromene ring, which is a fused ring system containing both benzene and pyran rings, and an acetamide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance:

Industrial Production Methods

Industrial production methods for cyanoacetamides often involve large-scale reactions using similar conditions as described above but optimized for efficiency and yield. These methods may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions are often heterocyclic compounds with potential biological activities. For example, the reaction with phenacyl bromide can yield pyrrole derivatives, which are known for their pharmacological properties .

Mechanism of Action

The mechanism of action of N-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide involves its interaction with various molecular targets and pathways. The compound’s cyano and carbonyl groups enable it to participate in multiple biochemical reactions, potentially inhibiting or activating specific enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide include other cyanoacetamides and chromene derivatives. Examples include:

Uniqueness

What sets this compound apart is its unique combination of a chromene ring and an acetamide group, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-10(22)21-12-7-5-11(6-8-12)16-13(9-19)18(20)24-15-4-2-3-14(23)17(15)16/h5-8,16H,2-4,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCLEJXHKFMINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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